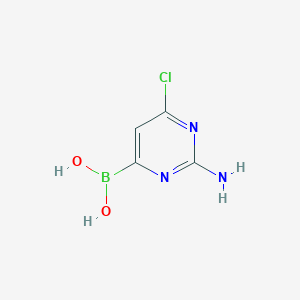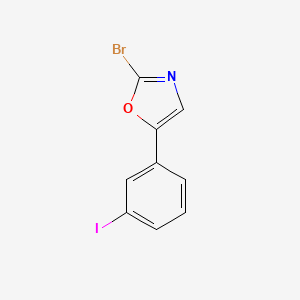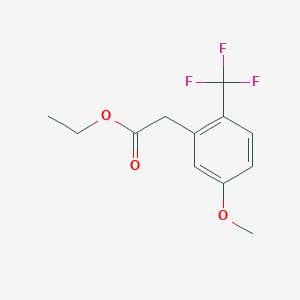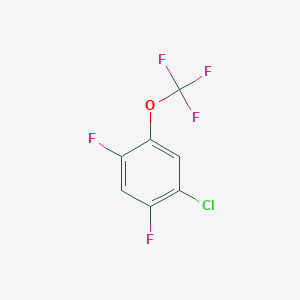![molecular formula C24H22F4N4O B12956480 7-Benzyl-4-(2-fluoro-4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B12956480.png)
7-Benzyl-4-(2-fluoro-4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Benzyl-4-(2-fluoro-4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one is a complex organic compound with a unique structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-4-(2-fluoro-4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one involves multiple steps, including the formation of the imidazo[1,2-a]pyrido[3,4-e]pyrimidin core and the introduction of the benzyl and fluoro-trifluoromethylbenzyl groups. Common synthetic routes may involve:
Formation of the Core Structure: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Benzyl Groups: Benzylation reactions using benzyl halides in the presence of a base.
Fluoro-trifluoromethylbenzyl Group Addition: This step may involve nucleophilic substitution reactions using 2-fluoro-4-(trifluoromethyl)benzyl bromide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl positions.
Reduction: Reduction reactions could be used to modify the imidazo[1,2-a]pyrido[3,4-e]pyrimidin core.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluoro and trifluoromethyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzaldehyde derivatives, while reduction could lead to various hydrogenated products.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structure suggests it could bind to specific proteins or nucleic acids, making it a candidate for drug discovery.
Medicine
In medicine, the compound could be explored for its pharmacological properties. Its ability to interact with biological targets might make it useful in developing new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 7-Benzyl-4-(2-fluoro-4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one would depend on its specific application. Generally, it may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)benzaldehyde
- 4-Fluoro-2-(trifluoromethyl)benzyl bromide
- 2-Fluoro-3-(trifluoromethyl)benzyl alcohol
Uniqueness
What sets 7-Benzyl-4-(2-fluoro-4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one apart is its unique combination of functional groups and its complex structure
Propriétés
Formule moléculaire |
C24H22F4N4O |
|---|---|
Poids moléculaire |
458.5 g/mol |
Nom IUPAC |
11-benzyl-7-[[2-fluoro-4-(trifluoromethyl)phenyl]methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one |
InChI |
InChI=1S/C24H22F4N4O/c25-20-12-18(24(26,27)28)7-6-17(20)14-32-22(33)19-15-30(13-16-4-2-1-3-5-16)10-8-21(19)31-11-9-29-23(31)32/h1-7,12H,8-11,13-15H2 |
Clé InChI |
QVTDBJDSHYOTEX-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC2=C1N3CCN=C3N(C2=O)CC4=C(C=C(C=C4)C(F)(F)F)F)CC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![tert-Butyl (S)-3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12956469.png)
![(1R,5R)-tert-Butyl 10-hydroxy-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate](/img/structure/B12956476.png)

